2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
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Overview
Description
2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a synthetic organic compound It is characterized by the presence of an isoxazole ring, a pyrazole ring, and a piperidine ring within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the isoxazole, pyrazole, and piperidine rings through appropriate linkers under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1H-pyrazol-3-yl)piperidin-1-yl)ethanone: Similar structure but lacks the methyl group on the pyrazole ring.
2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanone: Similar structure but with a propanone linker instead of ethanone.
Uniqueness
The uniqueness of 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-14(12(2)22-18-11)9-16(21)20-7-4-5-13(10-20)15-6-8-19(3)17-15/h6,8,13H,4-5,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXOBINOJXDXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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